molecular formula C15H14F2N2O3S B6640072 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide

Katalognummer B6640072
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: HFINGHHPXQZKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are involved in the development of many types of lymphomas and leukemias.

Wirkmechanismus

The main target of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. This compound inhibits BTK by binding to its active site, thus preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by this compound has several biochemical and physiological effects, including suppression of B-cell receptor signaling, inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. These effects are mediated by downstream signaling pathways that are regulated by BTK, such as the PI3K/Akt and NF-kB pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, its efficacy and safety in humans are still under investigation, and further studies are needed to determine its optimal dose and treatment regimen. In addition, this compound may have off-target effects on other kinases or cellular processes, which should be taken into consideration when interpreting experimental results.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide. One direction is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or CAR T-cell therapy, to enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of this compound in other types of cancers that are dependent on BTK signaling, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapeutic options for B-cell malignancies.

Synthesemethoden

The synthesis of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide involves several steps, starting with the reaction of 2,4-difluorobenzyl alcohol with 2-bromo-1-(2-hydroxypropyl)thiophene to obtain the corresponding bromide intermediate. This intermediate is then treated with potassium tert-butoxide and 2,4-dimethoxybenzaldehyde to give the desired product in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent anti-tumor activity both in vitro and in vivo, and has been shown to induce apoptosis (cell death) in B-cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-15(22,10-3-2-9(16)5-11(10)17)7-19-14(21)12-4-8(6-23-12)13(18)20/h2-6,22H,7H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFINGHHPXQZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)C(=O)N)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.